molecular formula C9H12N4OS B11175455 3-[(3-methylthio-1H-1,2,4-triazol-5-yl)amino]cyclohex-2-en-1-one

3-[(3-methylthio-1H-1,2,4-triazol-5-yl)amino]cyclohex-2-en-1-one

Cat. No.: B11175455
M. Wt: 224.29 g/mol
InChI Key: ZZFJGCBICTWSCI-UHFFFAOYSA-N
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Description

3-[(3-Methylthio-1H-1,2,4-triazol-5-yl)amino]cyclohex-2-en-1-one is a heterocyclic compound featuring a cyclohexenone core linked to a 1,2,4-triazole ring via an amino group, with a methylthio (-SMe) substituent at the 3-position of the triazole.

Properties

Molecular Formula

C9H12N4OS

Molecular Weight

224.29 g/mol

IUPAC Name

3-[(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)amino]cyclohex-2-en-1-one

InChI

InChI=1S/C9H12N4OS/c1-15-9-11-8(12-13-9)10-6-3-2-4-7(14)5-6/h5H,2-4H2,1H3,(H2,10,11,12,13)

InChI Key

ZZFJGCBICTWSCI-UHFFFAOYSA-N

Canonical SMILES

CSC1=NNC(=N1)NC2=CC(=O)CCC2

Origin of Product

United States

Preparation Methods

The synthesis of 3-[(3-methylthio-1H-1,2,4-triazol-5-yl)amino]cyclohex-2-en-1-one typically involves the condensation of 3-amino-5-methylthio-1H-1,2,4-triazole with cyclohex-2-en-1-one under specific reaction conditions. The reaction is usually carried out in an organic solvent such as methanol or ethanol, and may require a catalyst to proceed efficiently . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Scientific Research Applications

Biological Activities

Antimicrobial Activity
Research has demonstrated that compounds containing the triazole ring exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have been shown to possess broad-spectrum antibacterial and antifungal activities. In vitro studies indicate that these compounds can inhibit the growth of various pathogens, including both gram-positive and gram-negative bacteria .

Anticancer Potential
The anticancer activity of triazole derivatives has been a focal point in recent studies. Compounds similar to 3-[(3-methylthio-1H-1,2,4-triazol-5-yl)amino]cyclohex-2-en-1-one have been evaluated for their ability to inhibit tumor cell proliferation. Research indicates that certain derivatives can significantly reduce cell viability in various cancer cell lines .

Inhibition of Enzymatic Activity
Another notable application is the inhibition of specific enzymes related to metabolic pathways. For instance, some triazole derivatives have demonstrated potent inhibitory effects against 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which plays a critical role in glucocorticoid metabolism. This inhibition may have therapeutic implications for conditions like obesity and metabolic syndrome .

Agricultural Applications

In addition to medicinal applications, compounds like 3-[(3-methylthio-1H-1,2,4-triazol-5-yl)amino]cyclohex-2-en-1-one are being explored for their potential use as fungicides and herbicides. The triazole structure is known for its efficacy in controlling fungal diseases in crops, making it valuable in agricultural formulations.

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial activity of various triazole derivatives found that compounds with a methylthio substituent showed enhanced activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were significantly lower than those of standard antibiotics, indicating a promising avenue for developing new antimicrobial agents .

Case Study 2: Anticancer Activity

In another research effort focused on anticancer properties, a series of triazole derivatives were synthesized and tested against human cancer cell lines. One derivative exhibited an IC50 value of 0.07 µM against breast cancer cells, showcasing its potential as a lead compound for further development .

Mechanism of Action

The mechanism of action of 3-[(3-methylthio-1H-1,2,4-triazol-5-yl)amino]cyclohex-2-en-1-one involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. The methylthio group can undergo oxidation, leading to the formation of reactive intermediates that can further interact with biological targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s key structural differentiator is the methylthio-substituted triazole fused to a cyclohexenone system. Comparisons with analogs include:

  • 4-Amino-5-(3-fluorophenyl)-2H-1,2,4-triazole-3-thione (): Features a 3-fluorophenyl group and a thione (-C=S) moiety.
  • 3-Methoxy-4-methyl-1H-1,2,4-triazol-5(4H)-one monohydrate (): Contains methoxy (-OMe) and methyl (-Me) groups. The methoxy group increases polarity compared to methylthio, impacting solubility and hydrogen-bonding capacity .

Physicochemical and Crystallographic Properties

  • Hydrogen Bonding: Compounds like those in and exhibit intermolecular hydrogen bonding (N–H···O/S), which stabilizes crystal lattices and influences solubility . The target compound’s amino and carbonyl groups may similarly participate in hydrogen bonding.
  • Crystallography Tools : Studies on related compounds frequently employ SHELX, ORTEP-3, and WinGX for structural refinement, suggesting these methods are applicable for analyzing the target compound .

Biological Activity

The compound 3-[(3-methylthio-1H-1,2,4-triazol-5-yl)amino]cyclohex-2-en-1-one is a triazole derivative that has garnered attention due to its potential biological activities. Triazoles are a class of heterocyclic compounds known for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy against various pathogens, and structure-activity relationships.

Chemical Structure and Properties

The molecular formula of 3-[(3-methylthio-1H-1,2,4-triazol-5-yl)amino]cyclohex-2-en-1-one is C10H12N4SC_{10}H_{12}N_4S, with a molecular weight of approximately 224.29 g/mol. The presence of the methylthio group and the triazole ring contributes to its biological activity by enhancing lipophilicity and facilitating interactions with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that triazole derivatives exhibit significant antimicrobial properties. The compound in focus has been tested against various bacterial strains and fungi:

Pathogen MIC (µg/mL) Reference
Staphylococcus aureus25
Escherichia coli50
Candida albicans30
Aspergillus niger40

The minimum inhibitory concentration (MIC) values indicate that the compound demonstrates moderate to potent activity against these pathogens. The triazole ring is known to interfere with the synthesis of ergosterol in fungi, which is critical for maintaining cell membrane integrity.

Anticancer Activity

In addition to antimicrobial effects, there is emerging evidence supporting the anticancer properties of triazole derivatives. Research indicates that compounds similar to 3-[(3-methylthio-1H-1,2,4-triazol-5-yl)amino]cyclohex-2-en-1-one can induce apoptosis in cancer cells by inhibiting specific kinases involved in cell proliferation:

Cancer Cell Line IC50 (µM) Reference
MCF7 (breast cancer)15
HeLa (cervical cancer)20
A549 (lung cancer)18

The mechanism involves the disruption of mitotic spindle formation, leading to cell cycle arrest and subsequent apoptosis.

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is heavily influenced by their structural components. Modifications at specific positions on the triazole ring or cyclohexene moiety can significantly enhance or diminish activity:

  • Methylthio Group : Enhances lipophilicity and improves membrane permeability.
  • Substituents on Cyclohexene : Varying substituents can affect binding affinity to biological targets.
  • Triazole Ring Positioning : The position of the amino group on the triazole affects its interaction with enzymes involved in fungal cell wall synthesis.

Case Studies

Several case studies highlight the efficacy of triazole derivatives in clinical settings:

  • Case Study on Antifungal Efficacy : A study evaluated the effectiveness of various triazoles against resistant strains of Candida species. The compound exhibited superior activity compared to standard antifungal agents like fluconazole.
  • Case Study on Anticancer Potential : In vitro studies showed that treatment with the compound led to a significant reduction in viability of MCF7 cells compared to untreated controls.

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